molecular formula C13H23BO2 B13527340 (Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane

(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane

Cat. No.: B13527340
M. Wt: 222.13 g/mol
InChI Key: IWVYKDXKLDPBST-LUAWRHEFSA-N
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Description

4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of a rhodium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or rhodium catalysts, aryl halides, and various solvents such as tetrahydrofuran (THF) or toluene. Reaction conditions typically involve inert atmospheres and temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are often organoboron compounds, which can be further transformed into various functionalized organic molecules. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with boronic esters to form biaryl compounds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and aryl halide, enabling the transfer of the boron group to the aryl halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane apart is its specific structure, which allows for unique reactivity and selectivity in certain chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclopentylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-10-7-6-8-11(10)9-14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3/b11-9-

InChI Key

IWVYKDXKLDPBST-LUAWRHEFSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2C

Origin of Product

United States

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